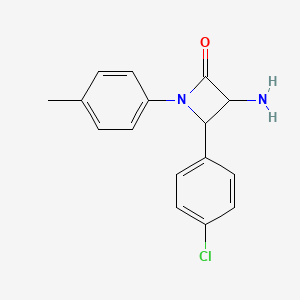
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and p-toluidine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under specific conditions, such as the presence of a base and a suitable solvent, to form the azetidinone ring.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the chlorophenyl and p-tolyl groups.
4-(4-Chlorophenyl)-1-(p-tolyl)azetidin-2-one: Lacks the amino group.
Uniqueness
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one is unique due to the presence of both the amino group and the chlorophenyl and p-tolyl substituents. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its unique structural features, including an amino group and aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula of this compound is C16H15ClN2O, with a molecular weight of approximately 286.75 g/mol. The azetidinone structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various Gram-positive and Gram-negative bacteria, potentially through mechanisms involving binding to penicillin-binding proteins and disrupting bacterial cell wall synthesis.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Streptococcus pneumoniae | 0.0033 μg/mL |
| Escherichia coli | 0.046 μg/mL |
These findings suggest that the compound could be more effective than traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains.
Anticancer Potential
In vitro studies have explored the anticancer effects of this compound against various cancer cell lines. Notably, it has shown selective cytotoxicity towards human colon carcinoma cells, indicating a potential pathway for therapeutic development.
Case Study: In Vitro Anticancer Activity
A study conducted on human colon carcinoma cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The selectivity of the compound towards cancer cells over normal cells suggests a promising profile for further development in cancer therapy.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria.
- Binding Interactions : Studies have shown that the compound forms hydrophobic interactions with key amino acid residues in target enzymes, enhancing its inhibitory effects.
- Cellular Uptake : Its structural characteristics facilitate efficient cellular uptake, allowing for effective concentrations within target cells.
Structure-Activity Relationship (SAR)
The unique combination of substituents on the azetidinone ring of this compound contributes significantly to its biological properties. Variations in substituents can lead to different biological activities.
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-4-(3-fluorophenyl)-1-(p-tolyl)azetidin-2-one | Fluorine substitution | Altered antimicrobial potency |
| 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one | Methoxy group addition | Enhanced solubility |
| 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one | Different positioning | Distinct pharmacological profile |
特性
分子式 |
C16H15ClN2O |
|---|---|
分子量 |
286.75 g/mol |
IUPAC名 |
3-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c1-10-2-8-13(9-3-10)19-15(14(18)16(19)20)11-4-6-12(17)7-5-11/h2-9,14-15H,18H2,1H3 |
InChIキー |
UZORDBIIHHJAET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















